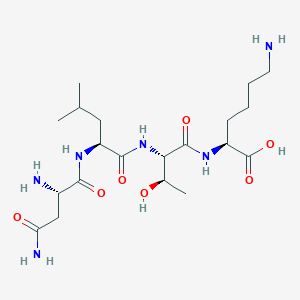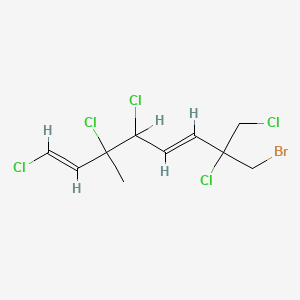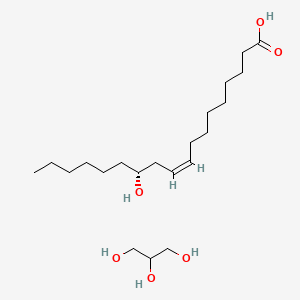methanone CAS No. 72235-46-2](/img/structure/B14469765.png)
[3-(Dibromomethyl)phenyl](phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibromomethyl)phenylmethanone: is an organic compound with the molecular formula C14H10Br2O . It is characterized by the presence of a dibromomethyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety. This compound is notable for its unique structure, which includes multiple aromatic rings and bromine atoms, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dibromomethyl)phenylmethanone typically involves the radical bromination of precursor compounds. One common method is the bromination of (E)-1,2-bis(3-methylphenyl)diazene using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) as radical initiators . The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of 3-(Dibromomethyl)phenylmethanone may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions: 3-(Dibromomethyl)phenylmethanone undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the dibromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide (BPO): Acts as a radical initiator in bromination.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Methyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3-(Dibromomethyl)phenylmethanone is used as a building block for the synthesis of more complex organic molecules
Biology and Medicine: The compound’s brominated structure makes it a potential candidate for biological studies, particularly in the development of brominated pharmaceuticals. Bromine atoms can enhance the biological activity of compounds, making them more effective as drugs.
Industry: In the industrial sector, 3-(Dibromomethyl)phenylmethanone is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Dibromomethyl)phenylmethanone involves its interaction with molecular targets through its bromine atoms and aromatic rings. The bromine atoms can participate in halogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and binding affinity to specific targets.
Comparison with Similar Compounds
- 4-(Dibromomethyl)phenylmethanone
- 3-(Bromomethyl)phenylmethanone
- 3-(Tribromomethyl)phenylmethanone
Comparison: Compared to its analogs, 3-(Dibromomethyl)phenylmethanone is unique due to the specific positioning of the dibromomethyl group on the phenyl ring. This positioning can influence its reactivity and the types of reactions it undergoes. For example, the presence of two bromine atoms in the dibromomethyl group can enhance its reactivity in substitution reactions compared to compounds with only one bromine atom.
Properties
CAS No. |
72235-46-2 |
|---|---|
Molecular Formula |
C14H10Br2O |
Molecular Weight |
354.04 g/mol |
IUPAC Name |
[3-(dibromomethyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C14H10Br2O/c15-14(16)12-8-4-7-11(9-12)13(17)10-5-2-1-3-6-10/h1-9,14H |
InChI Key |
OJXOSDREVZTZEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


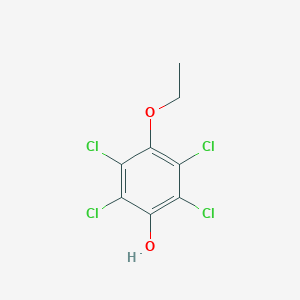
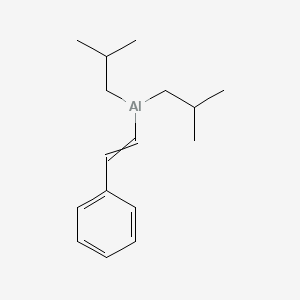
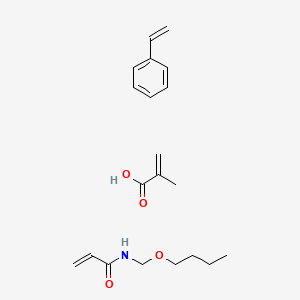
![N-[2-(Hydroxyamino)-2-oxoethyl]-4-propanamidobenzamide](/img/structure/B14469698.png)
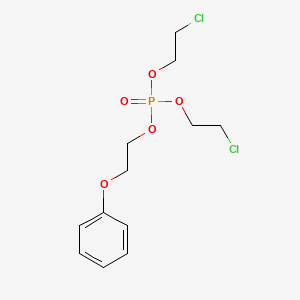
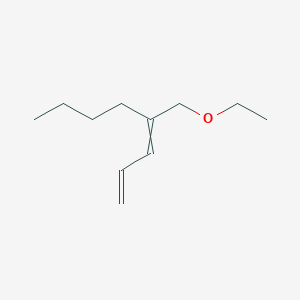
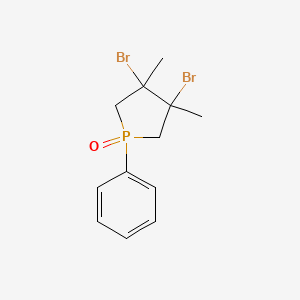
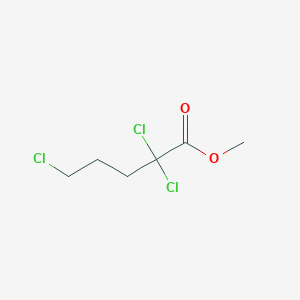
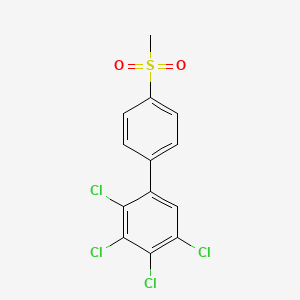
![4-[Butyl(prop-2-EN-1-YL)amino]butan-2-one](/img/structure/B14469742.png)

